5-Bromo-2-methyl-4-phenyl-1,3-thiazole
Overview
Description
5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, methyl, and phenyl groups. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets within the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems . The presence of the bromine atom may also enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole compounds, it is likely that multiple pathways are affected . For example, thiazole compounds may influence pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and cell proliferation.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole compounds have been associated with a range of effects, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotection, and antitumor or cytotoxic effects . These effects suggest that the compound may influence a variety of cellular processes and molecular pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. For instance, the compound’s solubility properties may affect its distribution and bioavailability in different physiological environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-4-phenyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria, thereby inhibiting bacterial growth . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of bacterial DNA gyrase by binding to its active site, preventing DNA replication . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . The localization and accumulation of this compound can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . The subcellular distribution of this compound can affect its efficacy in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole typically involves the bromination of 2-methyl-4-phenyl-1,3-thiazole. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium ethoxide or potassium carbonate in methanol or water.
Electrophilic substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.
Electrophilic substitution: Formation of halogenated or nitrated thiazoles.
Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.
Scientific Research Applications
5-Bromo-2-methyl-4-phenyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1,3-thiazole: Lacks the bromine substitution but shares the core thiazole structure.
5-Bromo-2-methylthiazole: Similar structure but without the phenyl group.
4-Phenyl-1,3-thiazole: Lacks both the bromine and methyl substitutions.
Uniqueness
5-Bromo-2-methyl-4-phenyl-1,3-thiazole is unique due to the presence of all three substituents (bromine, methyl, and phenyl) on the thiazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVQJKFCJWQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394216 | |
Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78502-81-5 | |
Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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